Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate
Description
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate is a benzoic acid derivative featuring a carbamoyl substituent at the para position of the benzene ring. The carbamoyl group is further modified with a 2-hydroxy-3-methoxy-2-methylpropyl chain, imparting unique steric and electronic properties to the molecule.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(18,9-19-2)8-15-12(16)10-4-6-11(7-5-10)13(17)20-3/h4-7,18H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYMUBMDKZUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydroxyl and methoxy groups may enhance polarity and hydrogen-bonding capacity compared to Compound 42’s hydrophobic phenyl and alkene moieties.
- Compound 42’s synthesis employs a palladium-catalyzed coupling reaction, suggesting that the target compound might require analogous methods with adjusted reagents .
Implications of Substituent Variation
- Solubility : The hydroxy and methoxy groups in the target compound likely improve aqueous solubility relative to Compound 42’s aromatic and alkenyl groups.
- Reactivity : The presence of a hydroxyl group in the target compound could facilitate derivatization (e.g., esterification or glycosylation), whereas Compound 42’s alkene may enable cycloaddition or oxidation reactions.
Research Findings and Gaps
Crystallographic Considerations
The absence of crystallographic data for the target compound highlights a critical research gap.
Biological Activity
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate, also known by its CAS number 1334370-77-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzoate ester
- Carbamoyl group
- Methoxyphenyl group
These structural components contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound primarily involves:
- Molecular Interactions : The hydroxyl and carbamoyl groups can form hydrogen bonds with proteins, influencing their structure and function.
- Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions, which can affect the binding affinity to biological targets.
Antiproliferative Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness is quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.2 |
| HEK 293 | 5.3 |
| HCT 116 | 3.7 |
These results suggest that the compound may serve as a lead in developing new anticancer therapies .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro studies demonstrate that it exhibits antioxidative activity superior to standard antioxidants like butylated hydroxytoluene (BHT). This property may be linked to its ability to scavenge free radicals and mitigate oxidative stress in cells .
Antibacterial Activity
The compound shows selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
- Study on Anticancer Properties : A research paper highlighted the compound's selective cytotoxicity against breast cancer cells (MCF-7), indicating its potential as a targeted therapy for hormone-responsive cancers .
- Antioxidative Mechanisms : Another study explored the antioxidative mechanisms of various derivatives of similar compounds, showing that modifications in structure significantly enhance their radical-scavenging capabilities .
- Antibacterial Efficacy : A comparative analysis indicated that this compound outperformed several traditional antibiotics against specific bacterial strains, underscoring its relevance in antibiotic resistance research .
Q & A
Q. What are the optimal synthetic routes and purification strategies for Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate?
The synthesis typically involves a multi-step process:
- Key Steps : Condensation of the hydroxypropyl carbamoyl intermediate with methyl 4-carboxybenzoate under anhydrous conditions, followed by esterification .
- Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) is recommended to isolate high-purity product. Automated continuous flow systems can enhance yield and reduce side reactions in scaled-up protocols .
- Yield Optimization : Reaction temperature (20–25°C) and solvent choice (e.g., dichloromethane or acetonitrile) critically influence stereochemical outcomes .
Q. Table 1: Synthesis Yield Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 25 | DCC | 78 | 99 |
| Acetonitrile | 20 | EDC/HOBt | 85 | 98 |
| THF | 30 | None | 62 | 95 |
Q. How can structural integrity and functional groups be validated for this compound?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR to confirm carbamoyl and ester linkages (e.g., δ ~8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (ester C=O) .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement. Crystals grown via vapor diffusion in ethanol/water mixtures are ideal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?
- Density Functional Theory (DFT) : Model transition states for carbamoyl group formation to predict regioselectivity .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates. For example, track the disappearance of the starting material (retention time ~3.2 min) and emergence of the product (~4.5 min) .
- Isotopic Labeling : Use ¹⁸O-labeled methanol to confirm esterification pathways .
Q. How can contradictory bioactivity data from different studies be resolved?
- Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
- Validate enzyme inhibition via Michaelis-Menten kinetics to distinguish competitive vs. non-competitive mechanisms .
- Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., naphthalene derivatives) to identify substituent effects on activity .
Q. What advanced crystallographic techniques are suitable for studying this compound’s interaction with biological targets?
- Experimental Phasing : Employ SHELXC/D/E pipelines for macromolecular complexes. High-resolution data (≤1.8 Å) is critical for resolving the hydroxypropyl group’s conformation .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning in protein-ligand co-crystals .
Methodological Considerations
Q. Table 2: Analytical Techniques for Functional Group Validation
| Technique | Target Functional Group | Key Parameters |
|---|---|---|
| ¹³C NMR | Ester (C=O) | δ 165–175 ppm |
| IR Spectroscopy | Carbamoyl (N-H) | 3250–3350 cm⁻¹ |
| X-ray Diffraction | Stereochemistry | R-factor ≤ 5% |
Q. Data Contradiction Analysis Workflow :
Reproducibility Check : Replicate experiments under identical conditions.
Cross-Validation : Compare NMR/LC-MS data with synthetic standards.
Statistical Analysis : Apply ANOVA to biological triplicates (p < 0.05 threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
